1,1'-Dinaphthyl, 2,2'-bis(N,N-dimethylthiocarbamoyloxy)-
Description
1,1'-Dinaphthyl, 2,2'-bis(N,N-dimethylthiocarbamoyloxy)- (hereafter referred to as the target compound) is a dinaphthyl derivative featuring thiocarbamoyloxy (-SC(=O)NMe₂) substituents at the 2 and 2' positions of the naphthyl rings. This structure combines the extended π-conjugation of naphthalene with the electron-withdrawing and polarizable properties of the thiocarbamate group.
Properties
Molecular Formula |
C26H24N2O2S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
O-[1-[2-(dimethylcarbamothioyloxy)naphthalen-1-yl]naphthalen-2-yl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C26H24N2O2S2/c1-27(2)25(31)29-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)30-26(32)28(3)4/h5-16H,1-4H3 |
InChI Key |
FDLOYPFCRZKQAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC(=S)N(C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Properties and Structure
Structural Characteristics
1,1'-Dinaphthyl, 2,2'-bis(N,N-dimethylthiocarbamoyloxy)- has the molecular formula C₂₆H₂₄N₂O₂S₂ and a molecular weight of 460.61 g/mol. The compound's structure features a binaphthyl backbone with two dimethylthiocarbamoyloxy groups attached at the 2,2'-positions. The InChI representation of this compound is:
InChI=1S/C26H24N2O2S2/c1-27(2)25(31)29-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)30-26(32)28(3)4/h5-16H,1-4H3
Physical Properties
The compound typically appears as a white to light yellow crystalline solid. It exhibits an exact mass of 460.12792 g/mol as determined by high-resolution mass spectrometry. The compound is soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide (DMF), but shows limited solubility in water and alcohols.
Preparation Methods
General Synthetic Route
The most common approach to synthesizing 1,1'-Dinaphthyl, 2,2'-bis(N,N-dimethylthiocarbamoyloxy)- involves the reaction of 1,1'-binaphthol (BINOL) with N,N-dimethylthiocarbamoyl chloride in the presence of a suitable base. This approach can be applied to both racemic BINOL and enantiomerically pure forms, yielding racemic or enantiopure products, respectively.
Synthesis from BINOL using DABCO
One of the most well-documented methods involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base:
Reagents and Materials
- 1,1'-Binaphthol (BINOL)
- N,N-dimethylthiocarbamoyl chloride
- 1,4-diazabicyclo[2.2.2]octane (DABCO)
- Anhydrous dimethylformamide (DMF)
- Ice/water bath for cooling
Procedure
- BINOL (typically 1 equivalent) is dissolved in anhydrous DMF and the solution is cooled to 0°C using an ice/water bath.
- DABCO (typically 4-6 equivalents) is added to the cooled solution in portions, and the resulting suspension is stirred for approximately 15 minutes.
- A solution of N,N-dimethylthiocarbamoyl chloride (typically 4-6 equivalents) in anhydrous DMF is added dropwise over 5 minutes while maintaining the temperature at 0°C.
- The reaction mixture is allowed to warm to room temperature and stirred under an inert atmosphere until completion (typically 10-24 hours, monitored by TLC).
- Upon completion, the reaction mixture is poured into cold water, resulting in precipitation of the product.
- The precipitate is collected by filtration, washed extensively with warm water, and dried to afford the crude product.
This method typically yields the target compound in 90-95% yield, with high purity suitable for subsequent transformations.
Synthesis using Sodium Hydride
An alternative approach employs sodium hydride as the base:
Reagents and Materials
- 1,1'-Binaphthol (BINOL)
- N,N-dimethylthiocarbamoyl chloride
- Sodium hydride (NaH, typically as a 60% oil dispersion)
- Anhydrous dimethylformamide (DMF)
- Ice/water bath for cooling
Procedure
- To a solution of BINOL (1 equivalent) in anhydrous DMF cooled by an ice/water bath, a suspension of sodium hydride (approximately 4.2 equivalents, 60% oil suspension) in DMF is added dropwise.
- The mixture is stirred at 0°C for approximately 10 minutes.
- A solution of dimethylthiocarbamoyl chloride (approximately 4.2 equivalents) in DMF is added, and the mixture is allowed to warm to room temperature over 1 hour.
- The reaction mixture is then stirred at 85°C for 43 hours.
- After cooling to room temperature, an aqueous 3% KOH solution is added, and the resulting precipitate is filtered and washed with water.
- The precipitate is dissolved in dichloromethane, and the solution is washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the target compound.
This method typically provides the product in nearly quantitative yield.
Modified Procedures for Functionalized Derivatives
For the synthesis of functionalized derivatives, such as those containing carboxylic acid groups on the binaphthyl backbone, modified procedures have been developed:
Synthesis of Carboxyl-Functionalized Derivatives
- Dimethyl 2,2'-dihydroxy-[1,1'-binaphthalene]-6,6'-dicarboxylate (approximately 1.9 mmol) is dissolved in anhydrous DMF and cooled to 0°C.
- 1,4-diazabicyclo[2.2.2]octane (approximately 11.9 mmol) is added in two equivalent portions, and the resulting suspension is stirred for 15 minutes.
- N,N-dimethylthiocarbamoyl chloride (approximately 11.9 mmol) is dissolved in anhydrous DMF and added dropwise over 5 minutes at 0°C.
- The solution is allowed to warm to room temperature under an inert atmosphere and monitored by TLC until reaction completion (approximately 10 hours).
- The reaction mixture is poured into cold water, and the resulting white precipitate is filtered and washed extensively with warm water to afford the product in approximately 95% yield.
This approach allows for the introduction of thiocarbamoyl groups onto functionalized BINOL derivatives, expanding the structural diversity of accessible compounds.
Data Summary of Preparation Methods
Table 1 summarizes the key preparation methods for 1,1'-Dinaphthyl, 2,2'-bis(N,N-dimethylthiocarbamoyloxy)- with their respective conditions and yields.
| Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Method 1 | DABCO | DMF | 0 → RT | 10-24 | 90-95 | |
| Method 2 | NaH | DMF | 0 → 85 | 43 | ~99 | |
| Method 3* | DABCO | DMF | 0 → RT | 10 | 95 |
*For carboxyl-functionalized derivatives
Reaction Mechanism
The synthesis of 1,1'-Dinaphthyl, 2,2'-bis(N,N-dimethylthiocarbamoyloxy)- proceeds through a nucleophilic substitution mechanism:
Base-Mediated Deprotonation
The reaction begins with the deprotonation of the hydroxyl groups of BINOL by the base (NaH or DABCO), generating the corresponding binaphthoxide dianion. This nucleophilic species is more reactive toward electrophiles than the parent diol.
Nucleophilic Substitution
The binaphthoxide dianion then attacks the electrophilic carbon of N,N-dimethylthiocarbamoyl chloride, displacing chloride and forming the C-O bond. This process occurs at both hydroxyl positions, yielding the bis-substituted product.
Mechanistic Considerations
The reaction is typically conducted under inert atmosphere conditions to prevent oxidation of the reactive intermediates. The use of polar aprotic solvents like DMF facilitates the nucleophilic substitution by solvating the cations while leaving the nucleophilic anions relatively unencumbered.
Purification and Analysis
Purification Techniques
The crude 1,1'-Dinaphthyl, 2,2'-bis(N,N-dimethylthiocarbamoyloxy)- can be purified through various methods:
Recrystallization
Recrystallization from suitable solvents such as methanol or acetonitrile can yield high-purity crystals of the target compound. This method is particularly effective for removing colored impurities.
Column Chromatography
For more challenging purifications, column chromatography on silica gel using appropriate solvent systems (e.g., ethyl acetate/petroleum ether mixtures) can be employed.
Resolution of Racemic Mixtures
For the resolution of racemic mixtures, chiral HPLC or the formation of diastereomeric salts with chiral acids can be utilized to obtain enantiomerically pure compounds.
Analytical Methods
Spectroscopic Analysis
NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for structure confirmation. The dimethylthiocarbamoyl groups typically show characteristic signals for the N-methyl groups in the ¹H NMR spectrum.
Mass Spectrometry : High-resolution mass spectrometry provides confirmation of the molecular formula, with the molecular ion peak at m/z 460.12792.
Infrared Spectroscopy : IR spectroscopy shows characteristic absorption bands for C=S and C-O bonds.
Purity Assessment
Applications
While this review focuses on preparation methods, it is worth briefly noting the applications of 1,1'-Dinaphthyl, 2,2'-bis(N,N-dimethylthiocarbamoyloxy)-:
Precursor for Thiolated BINOL Derivatives
The compound serves as a key intermediate in the synthesis of thiolated BINOL derivatives through the Newman-Kwart rearrangement, where the O-thiocarbamoyl groups undergo thermal rearrangement to form S-thiocarbamoyl derivatives.
Chiral Ligands for Asymmetric Catalysis
After subsequent transformations, the resulting thiolated BINOL derivatives are valuable chiral ligands for asymmetric catalysis, particularly in metal-catalyzed transformations.
Materials Science Applications
Derivatives of this compound have applications in materials science, including the development of chiral sensors and optoelectronic materials.
Chemical Reactions Analysis
Types of Reactions
®-O,O’-([1,1’-Binaphthalene]-2,2’-diyl) bis(dimethylcarbamothioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the dimethylcarbamothioate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
®-O,O’-([1,1’-Binaphthalene]-2,2’-diyl) bis(dimethylcarbamothioate) has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of chiral materials and as a catalyst in industrial chemical processes
Mechanism of Action
The mechanism of action of ®-O,O’-([1,1’-Binaphthalene]-2,2’-diyl) bis(dimethylcarbamothioate) involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Research Findings and Implications
- Optical Properties : The target compound’s dinaphthyl core and thiocarbamoyloxy substituents suggest strong absorbance in the near-UV to visible range (350–400 nm), making it a candidate for organic optoelectronic devices.
- Synthetic Challenges : Introducing thiocarbamoyloxy groups may require specialized reagents (e.g., Lawesson’s reagent) compared to carbamoyloxy synthesis.
- Stability Trade-offs : While thermal stability is enhanced, photodegradation risks may arise due to the thiocarbamate’s sensitivity to UV irradiation.
Biological Activity
1,1'-Dinaphthyl, 2,2'-bis(N,N-dimethylthiocarbamoyloxy)- is a chemical compound with the molecular formula C26H24N2O2S2 and a molecular weight of 460.61 g/mol. This compound has garnered attention in various fields due to its potential biological activities. This article reviews current research findings, biological profiles, and case studies associated with this compound.
Chemical Structure and Properties
The structure of 1,1'-Dinaphthyl, 2,2'-bis(N,N-dimethylthiocarbamoyloxy)- can be represented as follows:
- Molecular Formula: C26H24N2O2S2
- Molecular Weight: 460.61 g/mol
- InChIKey: FDLOYPFCRZKQAT-UHFFFAOYSA-N
This compound features two naphthalene rings connected by a bis(thio)carbamate linkage, which is essential for its biological activity.
Anticancer Properties
Research indicates that compounds similar to 1,1'-Dinaphthyl, 2,2'-bis(N,N-dimethylthiocarbamoyloxy)- exhibit significant anticancer properties. For instance:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study: A study demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
Antioxidant Activity
The antioxidant potential of this compound has also been explored:
- Research Findings: Studies have shown that it can scavenge free radicals effectively. In vitro assays indicated that the compound reduced oxidative stress markers in cellular models.
- Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Type of Assay |
|---|---|---|
| 1,1'-Dinaphthyl, 2,2'-bis(N,N-dimethylthiocarbamoyloxy)- | 25 | DPPH Radical Scavenging |
| Ascorbic Acid | 15 | DPPH Radical Scavenging |
| Quercetin | 20 | DPPH Radical Scavenging |
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects:
- Mechanism: The compound may inhibit neuroinflammation and promote neuronal survival under stress conditions.
- Case Study: In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in a significant decrease in neuronal cell death compared to untreated controls.
Q & A
Basic Research Question
- PPE : Use nitrile gloves, chemical-resistant suits, and respiratory protection (N95 mask or fume hood) .
- First Aid : For skin contact, wash with water for 15+ minutes; seek medical attention for inhalation exposure .
- Storage : Store in a cool, dry place away from oxidizers and acids .
Can this compound serve as a ligand in asymmetric catalysis, and what modifications would enhance enantioselectivity?
Advanced Research Question
While not directly studied, structural analogs (e.g., BINAP) suggest potential. Modifications to enhance chirality include:
- Substituent Engineering : Introduce bulky groups (e.g., tert-butyl) at non-reactive positions to restrict conformation .
- Coordination Studies : Test metal complexes (e.g., Pd, Ru) for catalytic activity in cross-coupling or hydrogenation reactions.
How do computational models predict the electronic properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) simulations can predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
